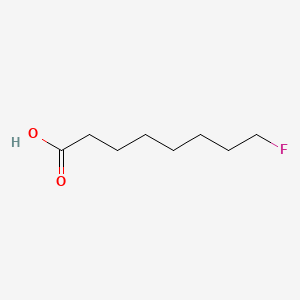

8-Fluorooctanoic acid

Vue d'ensemble

Description

8-Fluorooctanoic acid is a fluorinated carboxylic acid with the molecular formula C8H15FO2 It is a derivative of octanoic acid, where one hydrogen atom on the eighth carbon is replaced by a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Fluorooctanoic acid can be synthesized through several methods. One common approach involves the fluorination of octanoic acid derivatives. For instance, the reaction of octanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. Another method involves the use of lithium hydroxide monohydrate in methanol and water under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the fluorination efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluorooctanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into fluorinated alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Applications De Recherche Scientifique

8-Fluorooctanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Researchers study its effects on biological systems to understand the impact of fluorinated compounds on living organisms.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants

Mécanisme D'action

The mechanism of action of 8-fluorooctanoic acid involves its interaction with various molecular targets. The fluorine atom’s presence enhances the compound’s stability and reactivity. It can bind to proteins and enzymes, altering their function. The pathways involved include interactions with fatty acid-binding proteins and nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα) .

Comparaison Avec Des Composés Similaires

Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid with similar applications but higher environmental persistence and toxicity.

Perfluorooctanesulfonic acid (PFOS): Another perfluorinated compound with widespread industrial use and environmental concerns.

Trifluoroacetic acid (TFA): A shorter-chain fluorinated acid used in various chemical processes

Uniqueness: 8-Fluorooctanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Unlike fully fluorinated compounds like PFOA and PFOS, this compound has a single fluorine atom, making it less persistent in the environment and potentially less toxic.

Activité Biologique

8-Fluorooctanoic acid, also known as a perfluorinated carboxylic acid, is a compound that has garnered attention due to its biological activities and potential health implications. This article delves into the biological activity of this compound, including its toxicity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound (C8H15FO2) is characterized by its perfluorinated carbon chain, which contributes to its unique properties as a surfactant. The compound consists of a hydrophobic fluorocarbon tail and a hydrophilic carboxylic acid head group, making it effective in various industrial applications, particularly as a surfactant in chemical processes .

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The LD50 values, which indicate the lethal dose required to kill 50% of a test population, have been determined in animal models. For instance, studies have shown that the LD50 for related perfluorinated compounds can vary significantly based on the specific structure and exposure route .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have indicated potential chronic toxicity associated with this compound. Research has demonstrated that perfluorinated compounds can lead to adverse health effects such as liver damage and immune suppression. A notable study involving Sprague-Dawley rats found that high doses of related compounds resulted in significant histopathological changes in liver tissues and decreased survival rates among females .

| Study | Dosage (mg/kg/day) | Effects Observed |

|---|---|---|

| Study A | 0, 2.5, 15, 100 | No significant effects on body weight or hematology |

| Study B | 5, 30, 200 | Histological changes in kidneys at high doses; decreased survival in females |

| Study C | Various doses | Immune suppression noted in laboratory animals |

Pharmacological Activity

This compound has been explored for its potential pharmacological applications. Notably, it has been investigated as a substrate for lipase enzymes, which play a crucial role in lipid metabolism. In radiolabeling studies, it was used effectively as a prosthetic group for biomolecules, demonstrating its utility in biochemical applications .

Case Studies

- Immune Response Suppression : A study highlighted the immune suppressive effects of perfluorinated compounds including this compound. Elevated exposure levels were correlated with reduced humoral immune response in laboratory animals, raising concerns about their impact on human health .

- Environmental Persistence : Research indicates that perfluorinated compounds are highly persistent in the environment and can bioaccumulate in living organisms. This persistence raises alarms regarding long-term exposure risks to wildlife and humans alike .

- Human Health Implications : Epidemiological studies have suggested associations between exposure to perfluorinated compounds and various health outcomes, including elevated cholesterol levels and potential links to other metabolic disorders .

Propriétés

IUPAC Name |

8-fluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEPUDOYZJDXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188804 | |

| Record name | 8-Fluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-25-3 | |

| Record name | 8-Fluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.